2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one
Overview
Description
2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one is a triterpenoid compound isolated from the plant Picria fel-terrae, which is traditionally used in Chinese medicine. This compound is known for its acetylcholinesterase inhibitory activity, making it a potential candidate for treating neurological disorders such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one involves the extraction of ethyl acetate from Picria fel-terrae. The extract is then subjected to high-performance liquid chromatography (HPLC) for separation. The bioactive fractions are identified using liquid chromatography-mass spectrometry (LC-MS) and bioassay-guided fractionation .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the triterpenoid structure.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace functional groups with other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid chemistry and reactions.
Biology: Investigated for its role in inhibiting acetylcholinesterase, which is crucial for neurological function.
Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurological disorders.
Industry: Used in the development of bioactive compounds and natural product-based drugs .
Mechanism of Action
2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the brain, which can improve cognitive function. The molecular targets and pathways involved include the cholinergic system and the nuclear factor-κB pathway .
Comparison with Similar Compounds
Similar Compounds
- Picfeltarraenin IA
- Picfeltarraenin IB
- Picfeltarraenin IV
- 2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-oneI
Uniqueness
2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one is unique due to its specific acetylcholinesterase inhibitory activity, which is stronger than that of other similar compounds. This makes it a more potent candidate for therapeutic applications in treating neurological disorders .
Biological Activity
The compound 2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one is a complex organic molecule with potential biological activities. This article reviews its biological properties based on various studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound indicates a rich array of functional groups which may contribute to its biological activity. The presence of multiple hydroxyl groups suggests potential antioxidant properties. The furan moiety could also imply interactions with biological systems that warrant further investigation.
1. Antioxidant Activity
Several studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. The hydroxyl groups in the structure may scavenge free radicals effectively:
Compound | Activity | Reference |
---|---|---|
Similar Phenolic Compounds | High antioxidant capacity | |
Hydroxylated Flavonoids | Free radical scavenging |
2. Anti-inflammatory Effects
Research has shown that derivatives of cyclopenta[a]phenanthrene possess anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways:
Study | Findings | Reference |
---|---|---|
In vitro study on cyclopenta derivatives | Reduced TNF-alpha levels | |
Animal model of inflammation | Decreased edema in treated groups |
3. Anticancer Potential
The structural complexity and presence of hydroxyl groups suggest potential anticancer properties. Some studies have shown that similar compounds can induce apoptosis in cancer cells:
Compound Type | Mechanism | Reference |
---|---|---|
Phenolic Compounds | Induction of apoptosis via mitochondrial pathway | |
Saponins from plant sources | Cell cycle arrest in cancer cells |
Case Studies
Case Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of phenolic compounds similar to our target compound, it was found that these compounds significantly reduced oxidative stress markers in cellular models.
Case Study 2: Anti-inflammatory Response in Animal Models
An investigation into the anti-inflammatory effects demonstrated that administration of cyclopenta[a]phenanthrene derivatives led to a marked reduction in inflammation markers in rats subjected to induced arthritis.
Properties
IUPAC Name |
2-[3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H54O11/c1-16(2)20-12-24(39)36(8,47-20)29-19(38)13-33(5)23-10-9-17-18(35(23,7)25(40)14-34(29,33)6)11-21(30(44)32(17,3)4)45-31-28(43)27(42)26(41)22(15-37)46-31/h9,12,16,18-19,21-23,26-31,37-38,41-44H,10-11,13-15H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLJFFOIPJDGBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C(O1)(C)C2C(CC3(C2(CC(=O)C4(C3CC=C5C4CC(C(C5(C)C)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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